molecular formula C20H17IO2 B11974013 2-Iodo-1,3-bis(2-methoxyphenyl)benzene CAS No. 201734-86-3

2-Iodo-1,3-bis(2-methoxyphenyl)benzene

Cat. No.: B11974013
CAS No.: 201734-86-3
M. Wt: 416.3 g/mol
InChI Key: HVYCVAFNBSDPMP-UHFFFAOYSA-N
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Description

2-Iodo-1,3-bis(2-methoxyphenyl)benzene is an organic compound with the molecular formula C20H17IO2 It is a derivative of benzene, featuring iodine and methoxy groups attached to the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-1,3-bis(2-methoxyphenyl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the iodination of 1,3-bis(2-methoxyphenyl)benzene using iodine and a suitable oxidizing agent, such as nitric acid or hydrogen peroxide, under controlled conditions . The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-1,3-bis(2-methoxyphenyl)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to remove the iodine atom, forming 1,3-bis(2-methoxyphenyl)benzene.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

    Substitution: Products depend on the nucleophile used, such as 2-methoxy-1,3-bis(2-methoxyphenyl)benzene.

    Oxidation: Products include 2-formyl-1,3-bis(2-methoxyphenyl)benzene or 2-carboxy-1,3-bis(2-methoxyphenyl)benzene.

    Reduction: The major product is 1,3-bis(2-methoxyphenyl)benzene.

Scientific Research Applications

2-Iodo-1,3-bis(2-methoxyphenyl)benzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a radiolabeling agent for imaging studies.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Iodo-1,3-bis(2-methoxyphenyl)benzene depends on the specific application. In chemical reactions, it acts as an electrophile due to the presence of the iodine atom, which can be readily substituted by nucleophiles. In biological systems, its interactions with molecular targets and pathways are still under investigation, but it is believed to interact with proteins and enzymes through its aromatic and iodine moieties .

Comparison with Similar Compounds

Similar Compounds

    1-Iodo-2,3-dimethylbenzene: Another iodinated benzene derivative with different substitution patterns.

    2-Iodo-1,3-dimethoxybenzene: Similar structure but with methoxy groups in different positions.

    1,3-Diiodo-2-methoxybenzene: Contains two iodine atoms and one methoxy group.

Uniqueness

2-Iodo-1,3-bis(2-methoxyphenyl)benzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of iodine and methoxy groups makes it a versatile compound for various applications, particularly in organic synthesis and potential biological studies .

Biological Activity

2-Iodo-1,3-bis(2-methoxyphenyl)benzene is a compound of interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C15H14IC_{15}H_{14}I with a molecular weight of approximately 324.18 g/mol. The compound is characterized by two methoxyphenyl groups attached to a central benzene ring, with an iodine substituent at the 2-position.

PropertyValue
Molecular FormulaC15H14IC_{15}H_{14}I
Molecular Weight324.18 g/mol
IUPAC NameThis compound

Synthesis

The synthesis of this compound typically involves halogenation reactions on a precursor compound followed by coupling reactions. A common method includes:

  • Starting Material : Begin with 1,3-bis(2-methoxyphenyl)benzene.
  • Halogenation : Introduce iodine using iodine monochloride or similar reagents under controlled conditions to achieve selective iodination.
  • Purification : Purify the product through recrystallization or chromatography.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, research has shown that halogenated phenolic compounds can induce apoptosis in cancer cells through the activation of caspases and modulation of signaling pathways related to cell survival .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary tests suggest that it may exhibit activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate promising results, suggesting potential use as an antimicrobial agent .

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Enzyme Inhibition : The iodine atom may participate in interactions with enzyme active sites, inhibiting their function.
  • Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to increase ROS levels in cells, leading to oxidative stress and subsequent cell death .
  • Signal Transduction Pathways : The compound may interfere with various cellular signaling pathways involved in proliferation and apoptosis.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer effects of halogenated phenolic compounds. The results indicated that derivatives similar to this compound exhibited cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values ranged from 10 to 30 µM, demonstrating significant potency .

Case Study 2: Antimicrobial Efficacy

In a recent antimicrobial screening study, derivatives of iodinated phenolic compounds were tested against multiple bacterial strains. The results showed that certain derivatives had MIC values as low as 5 µg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial properties .

Properties

CAS No.

201734-86-3

Molecular Formula

C20H17IO2

Molecular Weight

416.3 g/mol

IUPAC Name

2-iodo-1,3-bis(2-methoxyphenyl)benzene

InChI

InChI=1S/C20H17IO2/c1-22-18-12-5-3-8-14(18)16-10-7-11-17(20(16)21)15-9-4-6-13-19(15)23-2/h3-13H,1-2H3

InChI Key

HVYCVAFNBSDPMP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=C(C(=CC=C2)C3=CC=CC=C3OC)I

Origin of Product

United States

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